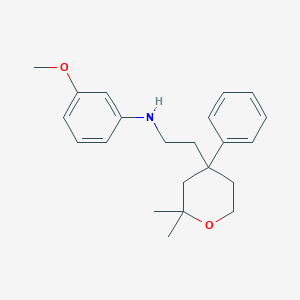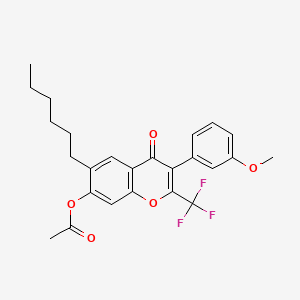
FPR1 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FPR1 antagonist 2 is a compound that inhibits the activity of the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor involved in the immune response, particularly in the chemotaxis of neutrophils to sites of infection or inflammation. By blocking FPR1, this compound can modulate immune responses, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FPR1 antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of the core structure: This often involves the use of starting materials such as aromatic or heteroaromatic compounds, which are functionalized through reactions like halogenation, nitration, or Friedel-Crafts acylation.
Coupling reactions: Key intermediates are coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions.
Functional group modifications: Final modifications to introduce specific functional groups that enhance the antagonist activity, such as amide or ester formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality and yield.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous testing to ensure the compound meets required specifications.
Chemical Reactions Analysis
Types of Reactions
FPR1 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Replacement of one functional group with another, using reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or sulfuric acid in concentrated form.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
FPR1 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of FPR1 and its ligands.
Biology: Employed in research on immune cell signaling and chemotaxis.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive inflammation, such as autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs targeting FPR1 and related pathways.
Mechanism of Action
FPR1 antagonist 2 exerts its effects by binding to the formyl peptide receptor 1, thereby blocking the receptor’s interaction with its natural ligands. This inhibition prevents the activation of downstream signaling pathways that lead to immune cell chemotaxis and activation. The molecular targets and pathways involved include:
G protein-coupled receptor signaling: Inhibition of G protein activation and subsequent intracellular signaling cascades.
Chemotaxis: Prevention of neutrophil migration to sites of infection or inflammation.
Inflammatory response: Modulation of cytokine release and other inflammatory mediators.
Comparison with Similar Compounds
FPR1 antagonist 2 can be compared with other similar compounds, such as:
FPR2 antagonists: These compounds target the formyl peptide receptor 2, which has different ligand specificity and biological functions compared to FPR1.
Non-formyl peptide receptor antagonists: Compounds that inhibit other types of receptors involved in immune responses, such as chemokine receptors.
Uniqueness
This compound is unique in its high specificity for FPR1, allowing for targeted modulation of immune responses without affecting other receptors. This specificity makes it a valuable tool for research and potential therapeutic applications.
List of Similar Compounds
- FPR2 antagonist 1
- FPR2 antagonist 2
- Chemokine receptor antagonist 1
- Chemokine receptor antagonist 2
Properties
Molecular Formula |
C25H25F3O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[6-hexyl-3-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
InChI |
InChI=1S/C25H25F3O5/c1-4-5-6-7-9-16-13-19-21(14-20(16)32-15(2)29)33-24(25(26,27)28)22(23(19)30)17-10-8-11-18(12-17)31-3/h8,10-14H,4-7,9H2,1-3H3 |
InChI Key |
KRHWLJAEKABRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC(=CC=C3)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



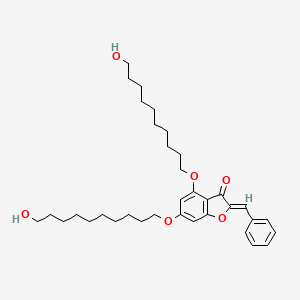
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
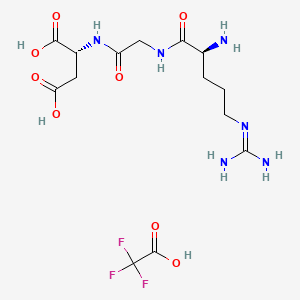
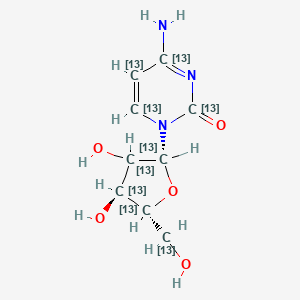
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
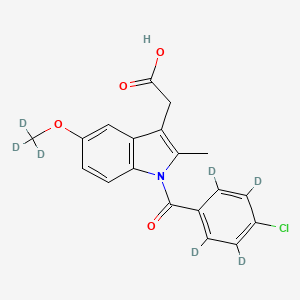
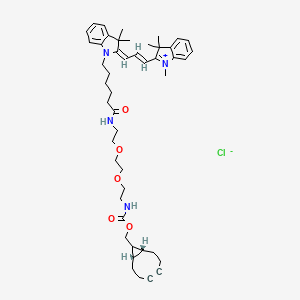
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
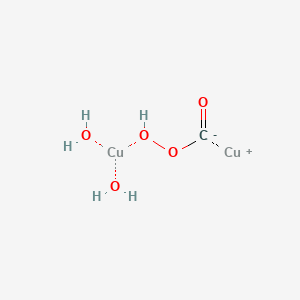
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
